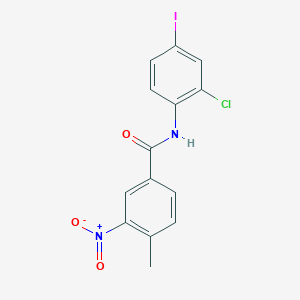![molecular formula C21H23FN4O B6068564 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(3-METHYLPIPERIDINO)METHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B6068564.png)
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-[(3-METHYLPIPERIDINO)METHYL]-1,3-DIHYDRO-2H-INDOL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of hydrazones and indoles This compound is characterized by the presence of a fluorophenyl group, a hydrazono group, and a methylpiperidino group attached to an indolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aryl hydrazine with a suitable carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor.
Attachment of the Hydrazono Group: The hydrazono group can be introduced through a condensation reaction between the fluorophenyl hydrazine and the indolone core.
Incorporation of the Methylpiperidino Group: The final step involves the alkylation of the indolone core with a methylpiperidino derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazones and amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate
- N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride
Uniqueness
3-[(E)-2-(2-Fluorophenyl)hydrazono]-1-[(3-methylpiperidino)methyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl and hydrazono groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its promising bioactivity.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)diazenyl]-1-[(3-methylpiperidin-1-yl)methyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-15-7-6-12-25(13-15)14-26-19-11-5-2-8-16(19)20(21(26)27)24-23-18-10-4-3-9-17(18)22/h2-5,8-11,15,27H,6-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBRCPWBTUFFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B6068483.png)
![2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]-N-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B6068490.png)
![1-(cyclobutylmethyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6068497.png)
![3-{[4-Ethyl-5-methyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6068505.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide](/img/structure/B6068510.png)
![9-(3-chlorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6068512.png)
![N-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6068519.png)
![2-[(2Z)-2-[(2E)-2-[[1-(2-hydroxyethyl)-5-methoxyfuro[3,2-e][1,3]benzothiazol-1-ium-2-yl]methylidene]butylidene]-5-methoxyfuro[2,3-e][1,3]benzothiazol-1-yl]ethanol;chloride](/img/structure/B6068527.png)

![2-(2-chlorophenoxy)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B6068546.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6068568.png)
![2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6068574.png)
![ethyl 4-(3-methoxybenzyl)-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B6068580.png)
![ethyl 3-benzyl-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6068581.png)
